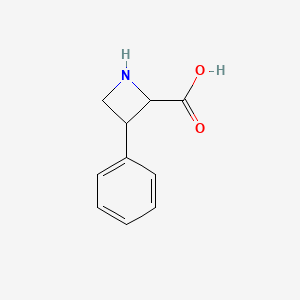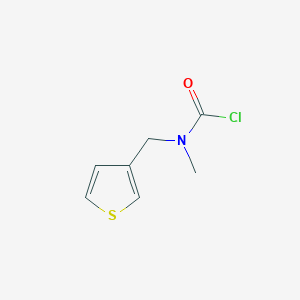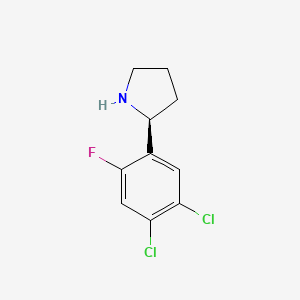![molecular formula C8H8BrN3 B13325154 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Pyrrolo[2,1-f][1,2,4]triazine derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antiviral, anticancer, and kinase inhibition activities .
Preparation Methods
The synthesis of 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. The synthetic methods can be classified into several categories:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with bromine and other reagents to form the desired compound.
Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the target compound.
Formation of Triazinium Dicyanomethylide: This involves the reaction of triazinium salts with dicyanomethylide to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: This involves multiple steps, including the formation of intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine derivatives to form the target compound.
Chemical Reactions Analysis
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include bromine, hydrazine, dicyanomethylide, and various transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer drugs.
Biological Research: The compound is used to study various biological pathways and molecular targets, including kinases and RNA-dependent RNA polymerases.
Industrial Applications: The compound is used as a building block in the synthesis of more complex molecules for various industrial applications
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication. In anticancer applications, the compound acts as a kinase inhibitor, blocking the activity of specific kinases involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine and methyl groups.
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazine: Similar compound without the bromine atom.
6-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine: Similar compound with only one methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8BrN3/c1-5-7-3-10-4-11-12(7)6(2)8(5)9/h3-4H,1-2H3 |
InChI Key |
NWPPYMDVAOSWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=NN2C(=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


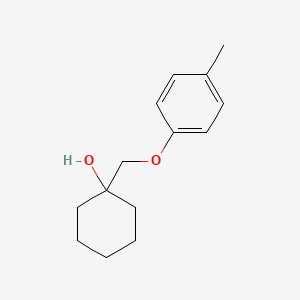



![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
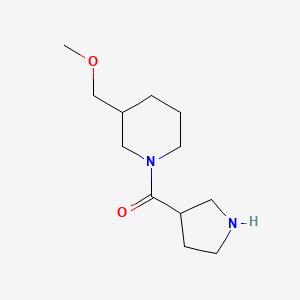
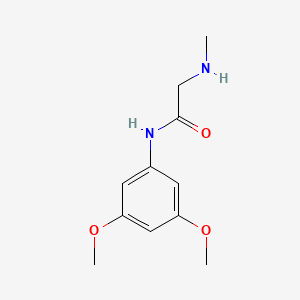
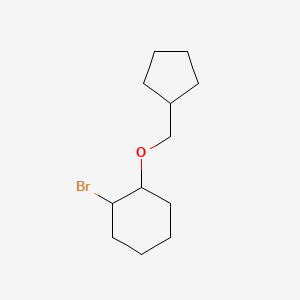
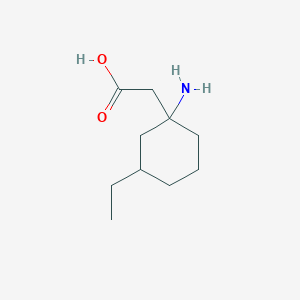
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
